![molecular formula C9H20ClNO2 B1426532 3-[(3-Methoxypropoxy)methyl]pyrrolidine hydrochloride CAS No. 1220031-36-6](/img/structure/B1426532.png)
3-[(3-Methoxypropoxy)methyl]pyrrolidine hydrochloride
Vue d'ensemble
Description
3-[(3-Methoxypropoxy)methyl]pyrrolidine hydrochloride, also known as 3-MPMP-HCl, is an organic compound that is widely used in the synthesis of pharmaceuticals and other organic compounds. It is a chiral compound and has the molecular formula C7H17ClN2O2. This compound is synthesized through a process of alkylation, hydrolysis, and hydrogenation. 3-MPMP-HCl has a number of scientific applications due to its unique properties, and has been studied extensively for its biochemical and physiological effects.
Applications De Recherche Scientifique
Synthesis and Medicinal Applications
Synthesis of Agrochemicals and Medicinal Compounds : The synthesis of 5-methoxylated 3-pyrrolin-2-ones, which are useful in the preparation of agrochemicals and medicinal compounds, can involve reactions with N-substituted 4-methyl-2-pyrrolidinones, closely related to 3-[(3-Methoxypropoxy)methyl]pyrrolidine hydrochloride (Ghelfi et al., 2003).
Production of Pyrrolidines for Medical Use : Pyrrolidines, a class to which 3-[(3-Methoxypropoxy)methyl]pyrrolidine belongs, demonstrate significant biological effects and are used in medicine for various purposes, including as dyes or agrochemical substances (Żmigrodzka et al., 2022).
Chemical and Biological Research
Pyrrolidine Derivatives in Anti-Inflammatory Agents : Research into the synthesis of certain pyrrolidine derivatives, such as methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate, is part of efforts to discover novel molecules with potential anti-inflammatory properties (Moloney, 2001).
Synthesis of Bioactive Pyrrolidines : Studies in synthesizing pyrrolidines, which are central to various bioactive compounds, demonstrate the versatility and importance of these structures in chemical and biological research. This includes the potential for antibacterial and antimycobacterial activities (Belveren et al., 2018).
Novel Syntheses and Applications
Novel Synthesis Methods for Pyrrolidines : Innovative synthesis techniques, such as the introduction of active methylene or methine groups to the pyrrolidine skeleton, are crucial for preparing key intermediates in complex syntheses, like those of eburnamonine (Shono et al., 1987).
Enantioselective Catalysis : The preparation of diastereomeric derivatives of 3-phosphanylpyrrolidine, which might include modifications similar to those in 3-[(3-Methoxypropoxy)methyl]pyrrolidine hydrochloride, are significant for asymmetric Grignard cross-coupling reactions, a crucial process in synthesizing specific enantiomers (Nagel & Nedden, 1997).
Fungicidal and Antibacterial Research : The synthesis of novel strobilurin derivatives containing pyrrolidine-2,4-dione moiety, akin to the structure of 3-[(3-Methoxypropoxy)methyl]pyrrolidine, is important for developing new compounds with fungicidal and antibacterial properties (Guihua et al., 2014).
Propriétés
IUPAC Name |
3-(3-methoxypropoxymethyl)pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2.ClH/c1-11-5-2-6-12-8-9-3-4-10-7-9;/h9-10H,2-8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXPXOYHGDFGRFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCOCC1CCNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3-Methoxypropoxy)methyl]pyrrolidine hydrochloride | |
CAS RN |
1220031-36-6 | |
| Record name | Pyrrolidine, 3-[(3-methoxypropoxy)methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220031-36-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



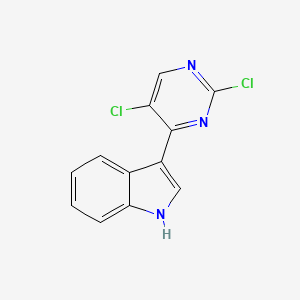
![6-(3-Phenethyl-8,9-dihydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepin-7(6H)-yl)picolinonitrile](/img/structure/B1426452.png)
![[3-Methoxy-4-(oxetan-3-yloxy)phenyl]methanamine](/img/structure/B1426453.png)
![3-[(7-Methoxy-2-naphthyl)oxy]pyrazine-2-carboxylic acid](/img/structure/B1426455.png)
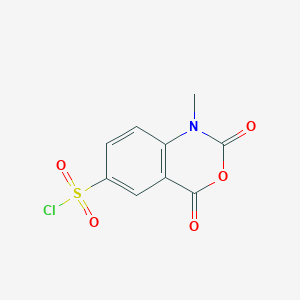
![7-Chloro[1,2,4]triazolo[4,3-c]pyrimidin-5-amine](/img/structure/B1426457.png)
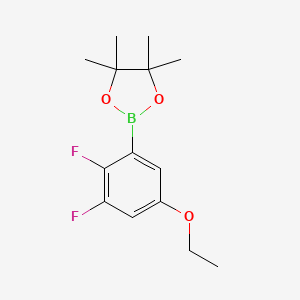
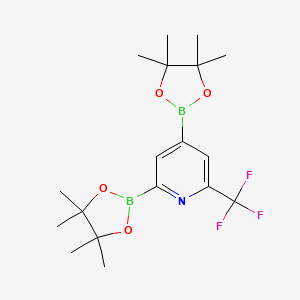
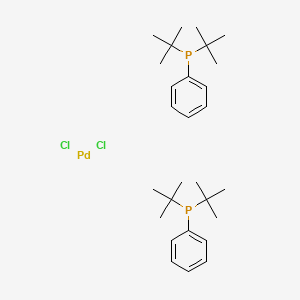
![7,11-Dimethyl-3,7,11-triazaspiro[5.6]dodecane](/img/structure/B1426463.png)
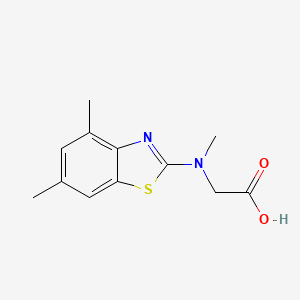
![2-[(5-{[(2-methoxyphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B1426469.png)
![2-{[5-(3-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B1426470.png)
![N-Methyl-2-[(4-methylphenyl)thio]ethanamine hydrochloride](/img/structure/B1426472.png)